2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester
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Overview
Description
2-Oxa-6-azaspiro[45]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but differs in the position and nature of functional groups.
2-Oxa-7-azaspiro[4.4]nonane: Another spiro compound with a different ring size and functional group arrangement.
2,8-Diazaspiro[4.5]decane: This compound contains two nitrogen atoms within the spiro structure, offering different chemical properties.
Uniqueness
2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H21NO5 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-1-oxo-2-oxa-6-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-5-4-6-13(14)8-9(15)18-10(13)16/h9,15H,4-8H2,1-3H3 |
InChI Key |
YXNLYOAYJBGACB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CC(OC2=O)O |
Origin of Product |
United States |
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